3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid
Description
3-Oxo-1,3λ⁵-benzothiazole-2-carboxylic acid (CAS No. 544705-00-2) is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring, substituted with a carboxylic acid group at position 2 and a keto group at position 3. Its molecular formula is C₈H₅NO₃S, and it exhibits a molecular weight of 195.20 g/mol (). This compound is synthesized via condensation reactions involving 2-aminothiophenol and carboxylic acid derivatives, often employing oxidizing agents like iodine in DMF or green methods such as microwave-assisted ionic liquid reactions ().
The compound’s dual functional groups (carboxylic acid and keto) enable diverse reactivity, including oxidation to sulfoxides/sulfones and reduction to hydroxyl derivatives (). Applications span medicinal chemistry (antimicrobial, anticancer), materials science (dyes, corrosion inhibitors), and synthetic intermediates for complex heterocycles ().
Properties
CAS No. |
544705-00-2 |
|---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-oxido-1,3-benzothiazol-3-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-9(12)5-3-1-2-4-6(5)13-7/h1-4H,(H,10,11) |
InChI Key |
GLVDVHLYTDCALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. One common method includes the use of aldehydes in the presence of an oxidizing agent like iodine in dimethylformamide (DMF) to yield the desired benzothiazole derivative . Another approach involves the use of microwave-assisted reactions with ionic liquids, which provide a green and efficient method for synthesizing benzothiazoles .
Industrial Production Methods: Industrial production of benzothiazoles often employs continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts such as samarium triflate in aqueous media has been reported to facilitate the synthesis under mild conditions . Additionally, visible light-mediated synthesis using disulfide photosensitizers has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles .
Scientific Research Applications
3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazole Derivatives
Benzoxazole analogs, such as 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid , replace sulfur with oxygen in the heterocyclic ring. This substitution reduces electron-withdrawing effects, altering reactivity. For example, benzoxazole derivatives exhibit lower thermal stability and distinct pharmacokinetic profiles compared to benzothiazoles due to weaker S–C vs. O–C bonds ().
Benzimidazole Derivatives
Benzimidazoles (e.g., 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid ) feature nitrogen instead of sulfur, enhancing hydrogen-bonding capacity. This increases their affinity for biological targets like enzymes but reduces electrophilic reactivity in substitution reactions ().
Thiazole and Simple Benzothiazole Derivatives
- Thiazole : Lacks the fused benzene ring and carboxylic acid group, limiting conjugation and reducing applications in medicinal chemistry ().
- Benzothiazole-2-carboxylic acid : Absent the 3-oxo group, this compound shows weaker enzyme inhibition but comparable antimicrobial activity ().
Substituted Benzothiazole Derivatives
- 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid : The trifluoromethyl group enhances acidity (pKa ~3.5 vs. ~4.2 for the parent compound) and metabolic stability, making it superior in drug design ().
- 5-Methoxybenzo[d]thiazole-2-carboxylic acid : Methoxy substitution increases hydrophobicity, improving membrane permeability but reducing solubility ().
- 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid: Boc protection enhances stability in biological systems, enabling targeted delivery ().
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